molecular formula C20H18ClF2N3O3 B211896 Sarafloxacin hydrochloride CAS No. 91296-87-6

Sarafloxacin hydrochloride

Cat. No. B211896
CAS RN: 91296-87-6
M. Wt: 421.8 g/mol
InChI Key: KNWODGJQLCISLC-UHFFFAOYSA-N
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Description

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic . It was developed by Abbott Laboratories but was discontinued before receiving approval for use in the US or Canada . It is most often used in livestock, particularly poultry .


Molecular Structure Analysis

The molecular formula of Sarafloxacin hydrochloride is C20H17F2N3O3.HCl . The molecular weight is 421.83 . The structure of Sarafloxacin hydrochloride includes a quinolone core, which is common to all drugs in the fluoroquinolone class .


Physical And Chemical Properties Analysis

Sarafloxacin hydrochloride is a solid substance . It has a molecular weight of 421.83 and a molecular formula of C20H17F2N3O3.HCl . It is recommended to be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

Sarafloxacin Hydrochloride in Scientific Research: Sarafloxacin hydrochloride is a fluoroquinolone antimicrobial drug with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of this compound.

Microbiology Research

Sarafloxacin hydrochloride has been used in microbiology research to determine minimum inhibitory concentrations (MICs) against human clinical bacterial isolates. Its high bactericidal activity against both Gram-positive and Gram-negative bacteria makes it a valuable tool for studying microbial resistance and developing new antimicrobial strategies .

Veterinary Medicine

In the field of veterinary medicine , sarafloxacin hydrochloride is being developed for use as an antimicrobial drug. It’s particularly noted for its effectiveness in combating bacterial infections in animals, which can have implications for food safety due to the potential presence of residues in human food originating from treated animals .

Drug Resistance Studies

Research has also focused on drug resistance , where sarafloxacin hydrochloride is used to study the metabolic level resistance in bacteria. It’s been shown that certain compounds, like L-leucine, can increase the sensitivity of drug-resistant bacteria to sarafloxacin, indicating its potential as an antibiotic adjuvant .

Mechanism of Action

Target of Action

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that reduces DNA strain during replication . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibiotics .

Mode of Action

Sarafloxacin hydrochloride interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition disrupts the process of DNA replication within the bacterial cell . As DNA gyrase is required during DNA replication, the subsequent DNA synthesis and ultimately cell division are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by sarafloxacin hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, sarafloxacin hydrochloride prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cell .

Pharmacokinetics

The pharmacokinetic properties of sarafloxacin hydrochloride include absorption, distribution, metabolism, and excretion . After administration, sarafloxacin is rapidly absorbed and widely distributed in the body . The elimination half-life is estimated to be around 22.58 hours for intravenous administration and 46.68 hours for oral administration . The bioavailability of sarafloxacin after oral administration is approximately 29.15% .

Result of Action

The result of sarafloxacin hydrochloride’s action is the inhibition of bacterial growth and replication . By targeting and inhibiting DNA gyrase, sarafloxacin hydrochloride prevents the bacteria from replicating their DNA, leading to cell death . This makes sarafloxacin hydrochloride effective against a broad spectrum of gram-positive and gram-negative bacteria .

Action Environment

The action of sarafloxacin hydrochloride can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature and humidity . Furthermore, the presence of other substances, such as alkaline substances, can cause precipitation of the drug . Therefore, the storage and administration conditions of sarafloxacin hydrochloride should be carefully controlled to ensure its effectiveness .

properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWODGJQLCISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98105-99-8 (Parent)
Record name Sarafloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045939
Record name Sarafloxacin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarafloxacin hydrochloride

CAS RN

91296-87-6
Record name Sarafloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91296-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarafloxacin hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARAFLOXACIN HYDROCHLORIDE
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Record name Sarafloxacin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of sarafloxacin hydrochloride?

A1: Sarafloxacin hydrochloride, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, sarafloxacin hydrochloride disrupts bacterial DNA synthesis and leads to bacterial cell death. [, ]

Q2: What are the downstream effects of sarafloxacin hydrochloride's interaction with its target enzymes?

A2: The inhibition of DNA gyrase and topoisomerase IV by sarafloxacin hydrochloride leads to a cascade of events within the bacterial cell:* Disruption of DNA Supercoiling: These enzymes are crucial for maintaining the proper supercoiling of DNA, essential for replication and transcription. Inhibition disrupts this balance.* Inhibition of DNA Replication: By interfering with DNA gyrase, sarafloxacin halts the unwinding and separation of DNA strands, preventing replication.* Impaired Transcription: Blocking topoisomerase IV hinders the separation of DNA strands after transcription, impacting RNA synthesis and protein production.* Cell Death: The cumulative effect of these disruptions ultimately leads to bacterial cell death.

Q3: What is the molecular formula and weight of sarafloxacin hydrochloride?

A3: The molecular formula of sarafloxacin hydrochloride is C19H17F2N3O3 • HCl. Its molecular weight is 419.8 g/mol. [, ]

Q4: Is there any spectroscopic data available for sarafloxacin hydrochloride?

A4: Yes, several analytical methods have been employed to characterize sarafloxacin hydrochloride:* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), is frequently used for quantifying sarafloxacin hydrochloride in various matrices like tablets and serum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and selective method for quantifying sarafloxacin in biological samples like plasma and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of sarafloxacin hydrochloride in goldfish. []

Q5: How does sarafloxacin hydrochloride perform under different storage conditions?

A5: While specific data on the stability of pure sarafloxacin hydrochloride under various storage conditions is limited in the provided research, studies highlight the development of formulations to improve its stability. For instance, a slow-release microcapsule formulation incorporating alkyl methacrylate/aryl ester, an allyl ester crosslinking agent, and acrylic acid/methacrylic acid demonstrated improved stability for sarafloxacin hydrochloride. [] This suggests that the compound's stability might be influenced by factors like temperature, humidity, and exposure to light.

Q6: Are there compatibility issues with sarafloxacin hydrochloride in different formulations?

A6: Developing a stable topical suspension with sarafloxacin hydrochloride alongside triamcinolone acetonide and clotrimazole presented a challenge due to the differing physicochemical properties of these active ingredients. [] This highlights the need to carefully consider the compatibility of sarafloxacin hydrochloride with other excipients and active ingredients during formulation development.

Q7: What is the bioavailability of sarafloxacin hydrochloride in different species?

A7: Bioavailability varies across species:* Litopenaeus vannamei (shrimp): Oral administration resulted in a bioavailability (F) of 61.6%. []* Chickens: Oral administration showed a bioavailability ranging from 31.83% to 69.90%, with an average of 51.70%. []

Q8: How is sarafloxacin hydrochloride distributed in different tissues?

A8: Studies demonstrate varied tissue distribution patterns:* Litopenaeus vannamei: Sarafloxacin hydrochloride exhibited a high concentration in the hepatopancreas, being 24.4 times higher than in hemolymph and 51.9 times higher than in muscle. []* Goldfish (Carassius auratus): The drug was eliminated slowly from plasma. Kidney and hepatopancreas showed higher concentrations than other tissues, with the skin exhibiting the slowest depletion. The kidney was identified as the main reservoir. []

Q9: What is the elimination half-life of sarafloxacin hydrochloride in different species?

A9: Elimination half-life varies:* Rabbits: The half-life was 11.89 hours for the suspension emulsion and 5.04 hours for the injection. []* Litopenaeus vannamei: Elimination was fastest in muscle (below detectable limits within 36 hours), followed by the hepatopancreas (below detectable limits within 5 days). []* Goldfish: A withdrawal time of 14 days was suggested based on a maximum residue limit of 30 μg/kg in edible tissues after a single oral dose. []

Q10: Against which bacteria is sarafloxacin hydrochloride effective in vitro?

A10: Sarafloxacin hydrochloride has demonstrated in vitro activity against a range of bacteria, including:* Bacillus thuringiensis: Effective against silkworm septicemia caused by this bacterium. []* Serratia marcescens: Showed effectiveness in controlling silkworm septicemia. []* Aeromonas hydrophila: Exhibited efficacy against this fish pathogen. [, , ]

Q11: What in vivo studies support the efficacy of sarafloxacin hydrochloride?

A11: Several in vivo studies highlight the efficacy of sarafloxacin hydrochloride:* Silkworm (Bombyx mori): Effectively controlled silkworm septicemia caused by Bacillus thuringiensis and Serratia marcescens. []* Rabbits: The suspension emulsion showed a prolonged action time compared to the injection, indicating a sustained-release property. []* Channel Catfish (Ictalurus punctatus): Demonstrated efficacy in treating naturally induced Edwardsiella ictaluri infections. [, ]

Q12: Are there any known resistance mechanisms to sarafloxacin hydrochloride?

A12: Yes, Aeromonas hydrophila, a common fish pathogen, developed significant resistance to sarafloxacin hydrochloride after eight serial passages in a medium containing the drug. [] The minimum inhibitory concentration (MIC) increased 64-512 times, and the acquired resistance remained stable even after 30 days. This emphasizes the importance of prudent sarafloxacin use to minimize the emergence of resistance.

Q13: What is the safety profile of sarafloxacin hydrochloride in animal studies?

A14: Studies indicate a relatively safe profile:* Silkworm: No significant adverse effects on growth, development, cocoon quality, silk quality, or egg quality were observed at various doses. []* Mice: The acute LD50 in mice was greater than 5000 mg/kg by oral administration and 677.6 mg/kg by intraperitoneal injection. []

Q14: What is known about the environmental fate of sarafloxacin hydrochloride?

A15: A study investigating the aerobic biodegradation of 14C-sarafloxacin hydrochloride in soil found limited mineralization to 14CO2 (less than 1%). [] A significant portion was extractable using pipemidic acid and KOH, suggesting potential for persistence and accumulation in the environment. Further research is needed to fully assess its environmental impact and degradation pathways.

Q15: What analytical methods are commonly used to quantify sarafloxacin hydrochloride?

A16: Various analytical methods have been employed for the quantification of sarafloxacin hydrochloride:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, is frequently used to determine sarafloxacin concentrations in various matrices, including serum, plasma, and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of sarafloxacin hydrochloride in goldfish. []* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), offers a simpler method for quantifying sarafloxacin hydrochloride in various matrices like tablets and serum. [, , ]* Micellar Enhancing Fluorimetry: This method, involving the use of sodium dodecyl benzene sulfonate to enhance fluorescence, has been explored as a sensitive technique for sarafloxacin hydrochloride determination. []

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